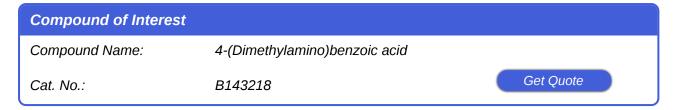


A Comprehensive Technical Guide to the Physical Properties of 4-(Dimethylamino)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzoic acid, also known by the CAS Registry Number 619-84-1, is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a dimethylamino group at the para position, makes it a subject of interest in various chemical and pharmaceutical research areas.[1] This compound serves as a crucial intermediate in the synthesis of dyes, UV absorbers, and pharmaceuticals.[2] Notably, it is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (Padimate O), a common UV filter in sunscreen products.[3] An in-depth understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a detailed overview of these properties, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

The physical characteristics of **4-(Dimethylamino)benzoic acid** are well-documented, providing a basis for its identification and handling. At room temperature, it exists as a white to off-white or light grey crystalline powder.[1][3][4]

General and Physicochemical Properties



The fundamental identifiers and physicochemical properties of **4-(Dimethylamino)benzoic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C9H11NO2	[5][6]
Molecular Weight	165.19 g/mol	[5][7]
Appearance	White, beige to grayish-green crystalline powder	[1][3][4]
Density	1.04 - 1.2 g/cm ³	[4][8]
pKa (at 25°C)	6.03	[1][4]
Flash Point	170 °C	[4][9]
Refractive Index	1.3715	[3][4]

Thermal Properties

The melting and boiling points are critical parameters for assessing the purity and stability of the compound under thermal stress.

Property	Value	Reference
Melting Point	238-243.5 °C (decomposes)	[3][4][7][8][10][11]
Boiling Point	315.8 °C at 760 mmHg	[2][8]

Solubility Profile

The solubility of **4-(Dimethylamino)benzoic acid** dictates its behavior in various solvent systems, which is crucial for reaction chemistry, purification, and formulation.



Solvent	Solubility	Reference
Water	Insoluble / Sparingly soluble	[1][3][4]
Ethanol	Soluble	[1][4][12]
Methanol	Soluble / Slightly Soluble	[1][4]
Acetone	Soluble	[1]
Ether	Sparingly Soluble / Very Slightly Soluble	[4][7][12]
DMSO	Slightly Soluble	[4]
Hydrochloric Acid (HCl)	Soluble	[4][7]
Potassium Hydroxide (KOH) Solutions	Soluble	[7][9]
Acetic Acid	Practically Insoluble	[4][7]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the molecular structure of **4- (Dimethylamino)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Data	Reference
¹ H NMR	Spectrum available in DMSO- d ₆	[2][13]
¹³ C NMR	Data available for structurally similar compounds	[14]

Other Spectroscopic Data

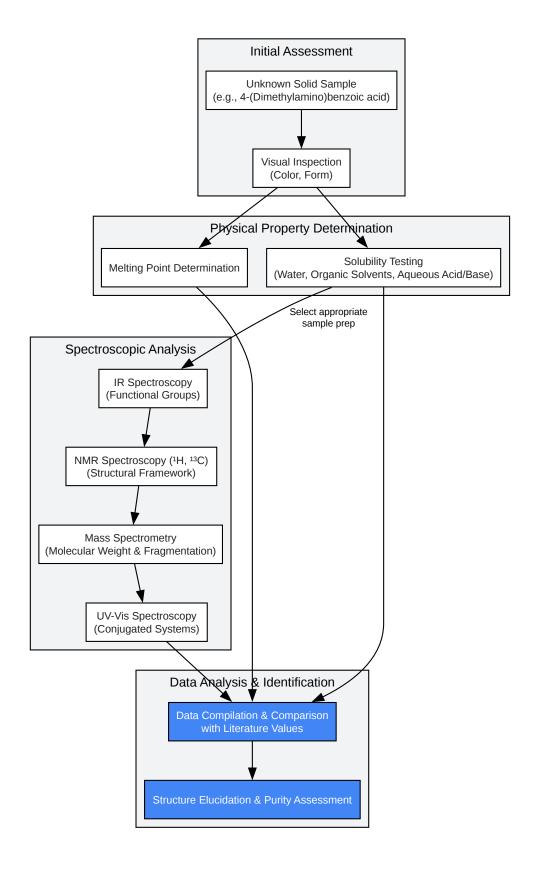


Spectrum	Data	Reference
Infrared (IR)	Spectra available (KBr disc, Nujol mull)	[2]
UV-Visible	Spectrum available	[2]
Mass Spectrometry (MS)	Electron Ionization (EI) spectrum available	[2]

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a solid organic compound such as **4-(Dimethylamino)benzoic acid**.





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Caption: Workflow for the characterization of an organic solid.



Experimental Protocols

Detailed methodologies for determining the key physical properties of **4- (Dimethylamino)benzoic acid** are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

Methodology (Capillary Method):

- Sample Preparation: Ensure the 4-(Dimethylamino)benzoic acid sample is completely dry and finely powdered.[2]
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[3]
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 240°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[3] The melting point range is reported as T1-T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

 Preparation: Add approximately 0.1 g of solid 4-(Dimethylamino)benzoic acid to a small test tube.[10]



- Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) in portions, shaking the tube after each addition.[10][12]
- Observation: Observe whether the solid dissolves completely. If a homogeneous solution forms, the compound is soluble. If solid remains, it is insoluble. For liquid-liquid systems, the formation of a single layer indicates miscibility, while two distinct layers indicate immiscibility.
 [12]
- Systematic Testing: A systematic approach is often used: start with water, followed by ether.
 If insoluble in water, test solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups.[10][16]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film or KBr Pellet):

- Sample Preparation (Thin Film): Dissolve a small amount (approx. 50 mg) of 4(Dimethylamino)benzoic acid in a few drops of a volatile solvent like methylene chloride.[1]
 Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the compound with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a pellet press.[17]
- Data Acquisition: Place the prepared sample (film on plate or KBr pellet) in the sample holder of an FT-IR spectrometer.[1]
- Spectrum Recording: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[18]
- Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-N stretch, and aromatic C-H and C=C bands).[19]

¹H NMR Spectroscopy



Objective: To determine the proton environments in the molecule, providing detailed structural information.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-(Dimethylamino)benzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in it).[20] Add a small amount of an internal standard like tetramethylsilane (TMS).
- Instrumentation: Place the sample in an NMR tube and insert it into a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]
- Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse angle, and relaxation delay.[21]
- Analysis: Analyze the resulting spectrum for chemical shifts (indicating the electronic environment of protons), integration (the ratio of protons of different types), and splitting patterns (providing information about neighboring protons).[22]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the volatile sample into the high-vacuum ion source of the mass spectrometer.[14]
- Ionization: Bombard the sample with a high-energy electron beam, causing ionization and fragmentation of the molecules.[14][23]
- Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[23]
- Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.



Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze
the fragmentation pattern to gain further structural insights.[13]

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